N-(3-bromo-4-methoxybenzoyl)-N'-(2-butyl-2H-tetraazol-5-yl)thiourea
Description
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a brominated methoxybenzoyl group and a butyl-substituted tetrazole ring, which may impart unique chemical and biological properties.
Properties
Molecular Formula |
C14H17BrN6O2S |
|---|---|
Molecular Weight |
413.3g/mol |
IUPAC Name |
3-bromo-N-[(2-butyltetrazol-5-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H17BrN6O2S/c1-3-4-7-21-19-13(18-20-21)17-14(24)16-12(22)9-5-6-11(23-2)10(15)8-9/h5-6,8H,3-4,7H2,1-2H3,(H2,16,17,19,22,24) |
InChI Key |
KUBYXHDKZOLNBA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3-bromo-4-methoxybenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Thiourea: The acyl chloride intermediate is then reacted with thiourea in the presence of a base such as triethylamine (TEA) to form the benzoylthiourea derivative.
Introduction of the Tetrazole Ring: The final step involves the reaction of the benzoylthiourea derivative with 2-butyl-2H-tetrazole under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the loss of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzoyl-N’-(2-butyl-2H-tetraazol-5-yl)thiourea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzoyl group and the tetrazole ring could play crucial roles in binding to molecular targets, while the thiourea moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea: Similar structure with a chlorine atom instead of bromine.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-methyl-2H-tetraazol-5-yl)thiourea: Similar structure with a methyl group instead of butyl.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)urea: Similar structure with a urea moiety instead of thiourea.
Uniqueness
The unique combination of the brominated methoxybenzoyl group and the butyl-substituted tetrazole ring in N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea may impart distinct chemical and biological properties compared to its analogs. These differences could be explored in various applications to determine the most effective use of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
